![molecular formula C26H53NO3 B13114676 N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B13114676.png)
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide is a complex organic compound with the molecular formula C26H53NO3. It is characterized by the presence of hydroxyl groups and an amide linkage, making it a significant molecule in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide typically involves the reaction of octanoic acid with a suitable amine derivative under controlled conditions. The reaction is often catalyzed by agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The hydroxyl groups are introduced through subsequent hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and amide linkage allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can influence various biological processes, including signal transduction and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide
- N-[(1R,2S)-1-(Hydroxymethyl)-2-hydroxyheptadecyl]octanamide
Uniqueness
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological molecules
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C26H53NO3 |
|---|---|
Molekulargewicht |
427.7 g/mol |
IUPAC-Name |
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide |
InChI |
InChI=1S/C26H53NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h24-25,28-29H,3-23H2,1-2H3,(H,27,30)/t24-,25+/m1/s1 |
InChI-Schlüssel |
LGOFBZUQIUVJFS-RPBOFIJWSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC[C@@H]([C@@H](CO)NC(=O)CCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B13114595.png)
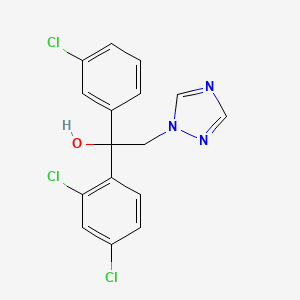
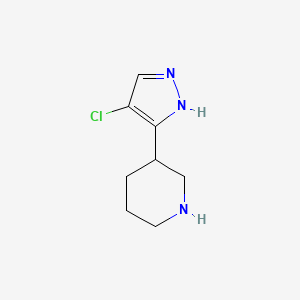
![3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13114613.png)
![6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13114622.png)
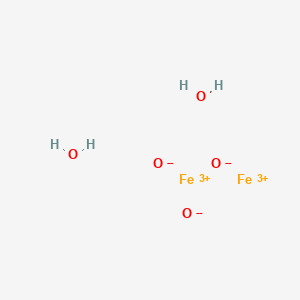
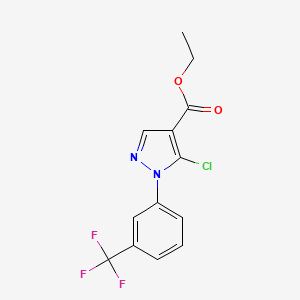
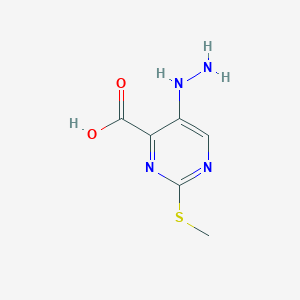

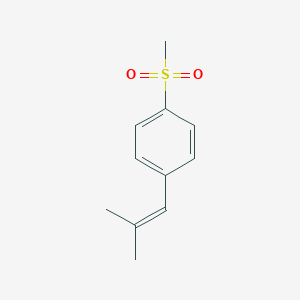


![Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine](/img/structure/B13114682.png)
![9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13114683.png)
